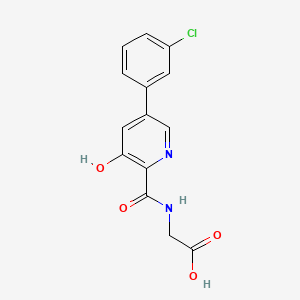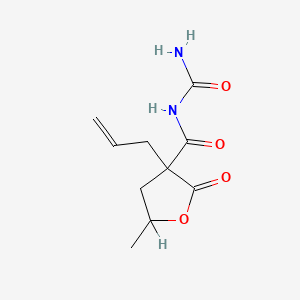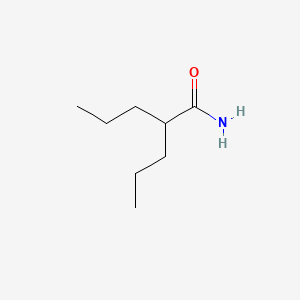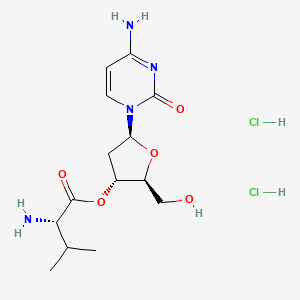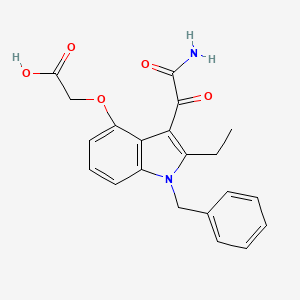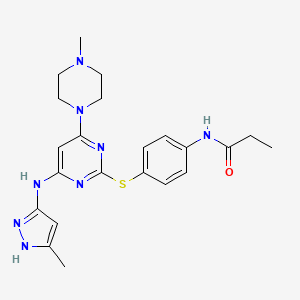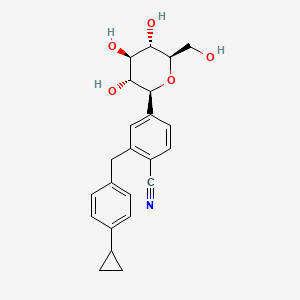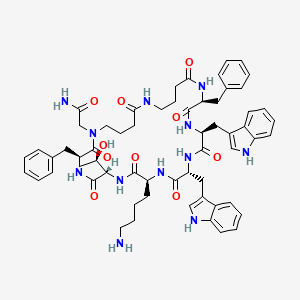
扎普林那斯特
描述
扎普林纳斯特是一种合成化合物,以其作为磷酸二酯酶抑制剂的作用而闻名。它最初被开发为临床药物候选者,但未能进入市场。 它作为其他磷酸二酯酶抑制剂(如西地那非)开发的前体。 扎普林纳斯特对 PDE5、PDE6、PDE9 和 PDE11 亚型具有选择性 .
科学研究应用
作用机制
扎普林纳斯特通过抑制磷酸二酯酶发挥作用,磷酸二酯酶负责分解环鸟苷一磷酸。 通过抑制这些酶,扎普林纳斯特会提高环鸟苷一磷酸的水平,从而导致各种生理效应。
生化分析
Biochemical Properties
Zaprinast interacts with various enzymes and proteins in biochemical reactions. It is a selective inhibitor of cyclic GMP (cGMP)-dependent phosphodiesterases . It has been shown to inhibit the growth of asexual blood-stage malaria parasites (P. falciparum) in vitro . It also inhibits PfPDE1, a P. falciparum cGMP-specific phosphodiesterase .
Cellular Effects
Zaprinast has significant effects on various types of cells and cellular processes. It has been shown to suppress oxidative stress (OS)-induced cell death . In rat microglial cells, Zaprinast enhances the secretion of TNF-alpha and IL-1beta and the expression of iNOS and MHC class II molecules .
Molecular Mechanism
Zaprinast exerts its effects at the molecular level through several mechanisms. It inhibits phosphodiesterases and activates GPR35, an orphan G-protein-coupled receptor . It also inhibits the mitochondrial pyruvate carrier .
Temporal Effects in Laboratory Settings
Zaprinast’s effects change over time in laboratory settings. It has been shown to reduce cellular 2-hydroxyglutarate (2HG) levels by inhibiting the upstream enzyme glutaminase (GLS) .
Dosage Effects in Animal Models
The effects of Zaprinast vary with different dosages in animal models. In studies with DJ-1β mutant flies, Zaprinast improved motor performance . In diet-induced obese mice, Zaprinast improved glucose tolerance .
Metabolic Pathways
Zaprinast is involved in several metabolic pathways. It inhibits the mitochondrial pyruvate carrier, affecting pyruvate metabolism . It also reduces 2HG levels, indicating its involvement in the glutamine metabolic pathway .
准备方法
合成路线和反应条件
扎普林纳斯特可以通过多步过程合成,该过程涉及 2-丙氧基苯肼与乙酰乙酸乙酯反应形成中间体化合物。 然后将该中间体环化形成扎普林纳斯特的三唑并嘧啶酮结构 .
工业生产方法
扎普林纳斯特的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。 这涉及使用高效催化剂和反应条件来最大化产率和纯度。
化学反应分析
反应类型
扎普林纳斯特会发生各种化学反应,包括:
氧化: 扎普林纳斯特在特定条件下可以氧化形成相应的氧化产物。
还原: 它也可以发生还原反应,尽管这些反应不太常见。
取代: 取代反应可以在苯环或三唑并嘧啶酮部分发生。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。
还原: 可以使用硼氢化钠等还原剂。
取代: 卤化剂和亲核试剂通常用于取代反应。
形成的主要产物
从这些反应中形成的主要产物取决于所使用的特定试剂和条件。 例如,氧化可以产生羟基化衍生物,而取代反应可以在扎普林纳斯特分子上引入各种官能团。
相似化合物的比较
类似化合物
西地那非: 一种众所周知的磷酸二酯酶抑制剂,用于治疗勃起功能障碍。
伐地那非: 另一种具有类似应用的磷酸二酯酶抑制剂。
他达拉非: 用于与西地那非和伐地那非类似的治疗目的.
扎普林纳斯特的独特性
扎普林纳斯特独特之处在于它能够选择性抑制多种磷酸二酯酶亚型(PDE5、PDE6、PDE9 和 PDE11),以及它作为更成功药物(如西地那非)的前体作用。 它对 GPR35 的激活也使其有别于其他磷酸二酯酶抑制剂 .
属性
IUPAC Name |
5-(2-propoxyphenyl)-2,6-dihydrotriazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O2/c1-2-7-20-9-6-4-3-5-8(9)11-14-12-10(13(19)15-11)16-18-17-12/h3-6H,2,7H2,1H3,(H2,14,15,16,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REZGGXNDEMKIQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1C2=NC3=NNN=C3C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8045224 | |
| Record name | Zaprinast | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8045224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
31.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID46500428 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
37762-06-4 | |
| Record name | Zaprinast | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37762-06-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Zaprinast [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037762064 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | zaprinast | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757885 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Zaprinast | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8045224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Zaprinast | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.760 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ZAPRINAST | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GXT25D5DS0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Zaprinast?
A1: Zaprinast primarily acts as a selective inhibitor of cyclic guanosine monophosphate (cGMP)-specific phosphodiesterases (PDEs), specifically PDE5. [, , , , , , ] This inhibition prevents the degradation of cGMP, leading to its accumulation within cells. [, , ]
Q2: Which PDE isoforms does Zaprinast inhibit, and how does this selectivity impact its effects?
A2: While primarily known as a PDE5 inhibitor, Zaprinast also inhibits PDE1, PDE6, PDE9, PDE10A, and PDE11A. [, , , , , ] Its effects vary depending on the tissue and specific PDE isoforms present. For example, its pulmonary vasodilatory effects are primarily attributed to PDE5 inhibition, while its effects on intestinal smooth muscle may involve both PDE5 and PDE1. [, , , ]
Q3: How does Zaprinast's inhibition of PDEs influence downstream signaling pathways?
A3: By inhibiting cGMP degradation, Zaprinast elevates intracellular cGMP levels. [, , ] This rise in cGMP activates protein kinase G (PKG), leading to various downstream effects, including smooth muscle relaxation, neurotransmitter release modulation, and potential impact on gene expression. [, , , ]
Q4: Does Zaprinast interact with nitric oxide (NO) signaling?
A4: Yes, Zaprinast potentiates the effects of NO. [, , ] NO stimulates soluble guanylate cyclase (sGC), which increases cGMP production. [, ] Zaprinast, by inhibiting cGMP degradation, enhances and prolongs the effects of NO-mediated vasodilation. [, , ]
Q5: Does Zaprinast directly influence NO levels?
A5: While Zaprinast enhances NO-mediated effects, research suggests it does not directly affect NO production. [] Studies have shown that Zaprinast does not alter NO levels in serum or aortic tissue, even at doses that affect blood pressure and cGMP. []
Q6: How does Zaprinast impact the cyclic adenosine monophosphate (cAMP) pathway?
A6: Zaprinast's impact on cAMP is indirect. By increasing cGMP, it can inhibit PDE3, an enzyme that degrades both cAMP and cGMP. [, ] This inhibition can lead to an increase in cAMP levels, contributing to some of Zaprinast's effects. [, ]
Q7: What is the molecular formula and weight of Zaprinast?
A7: The molecular formula of Zaprinast is C13H17N5O3, and its molecular weight is 291.3 g/mol.
Q8: Is there any available spectroscopic data for Zaprinast?
A8: While the provided research papers do not detail specific spectroscopic data, standard characterization techniques like NMR, IR, and Mass Spectrometry are likely used to confirm its structure.
Q9: Does Zaprinast have any known catalytic properties?
A9: Zaprinast is not known to possess catalytic properties. Its primary mechanism of action involves the inhibition of enzymes (PDEs) rather than catalysis.
Q10: How do structural modifications of Zaprinast affect its activity and selectivity?
A10: While the provided research does not focus on SAR studies of Zaprinast, it is known that even minor changes to its structure could alter its binding affinity for different PDE isoforms, potentially influencing its selectivity and potency.
Q11: What are the typical formulations of Zaprinast used in research?
A13: Zaprinast is often dissolved in dimethyl sulfoxide (DMSO) for in vitro studies. [, , ] For in vivo experiments, it has been administered intravenously and intraperitoneally. [, , , , ]
Q12: What is the duration of action of Zaprinast?
A14: The duration of action varies depending on the administration route, dosage, and animal model. Intravenous administration generally results in a rapid onset and relatively short duration of action. [, , ] For example, in lambs, the half-life of inhaled nitric oxide's vasodilatory effect increased from approximately 2 minutes to 10–12 minutes when combined with Zaprinast infusion. []
Q13: What is known about the metabolism and excretion of Zaprinast?
A13: The provided research papers do not provide detailed information about the metabolism and excretion of Zaprinast.
Q14: What are the primary in vitro and in vivo models used to study the effects of Zaprinast?
A16: Zaprinast's effects have been studied in various models, including:- Isolated tissue preparations: Pulmonary arteries, aortic rings, ileal smooth muscle [, , , , , , , , ]- Cultured cells: Rat forebrain neurons, microglial cells [, ] - Animal models: Rats, mice, lambs, sheep, piglets [1, 2, 5, 7-10, 15, 17, 18, 20, 25, 26, 28, 32-34]
Q15: What are the main therapeutic areas where Zaprinast has shown potential?
A17: Preclinical research suggests potential applications for Zaprinast in:- Pulmonary hypertension: Due to its pulmonary vasodilatory effects [, , , , , , , ]- Pain management: Demonstrating antinociceptive effects in models of acute and neuropathic pain [, , , ]- Cognitive enhancement: Exhibiting memory-enhancing effects in rodent models [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


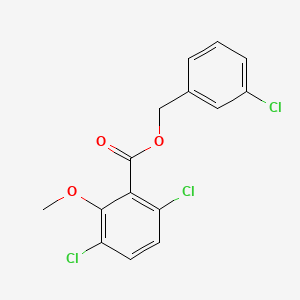
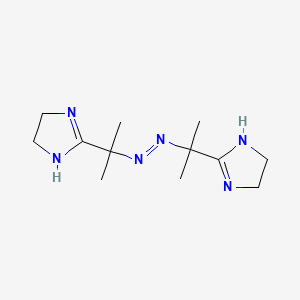
![(12S,16R)-7,10-Diazatetracyclo[8.6.1.05,17.012,16]heptadeca-1,3,5(17)-triene](/img/structure/B1683464.png)
